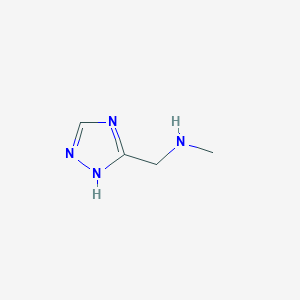

methyl(4H-1,2,4-triazol-3-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

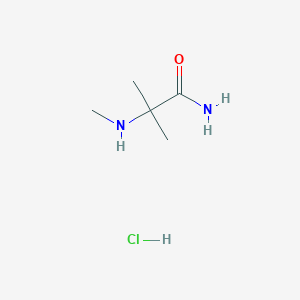

“Methyl(4H-1,2,4-triazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C4H8N4 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .

Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, has attracted much attention due to their broad biological activities . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 . This indicates that the compound contains a methyl group attached to a 1,2,4-triazole ring.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 112.13 . The melting point of this compound is between 41-45 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Physico-Chemical Properties

- Methyl(4H-1,2,4-triazol-3-ylmethyl)amine derivatives exhibit high biological activity, making them potential bases for drugs. Their low toxicity and high reactivity are significant properties. Physico-chemical methods like elemental analysis and 1H-NMR spectroscopy have been used to determine their structure and properties (Safonov, 2018).

Antileishmanial Activity

- Some 4-amino-1,2,4-triazole derivatives have shown remarkable antileishmanial activity, as studied through theoretical calculations and microdilution broth assay. This indicates potential therapeutic applications in combating Leishmania infections (Süleymanoğlu et al., 2017).

Antimicrobial Activities

- New 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This suggests their potential use as antimicrobial agents (Bektaş et al., 2007).

Metal Complex Synthesis

- The creation of metal complexes using 1,2,4-triazole derivatives has been explored. For example, Cu(II), Ni(II), and Fe(II) complexes with 1,2,4-triazole Schiff base have been synthesized, showing potential applications in coordination chemistry (Sancak et al., 2007).

Solid-State Chemistry

- Studies on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine have contributed to solid-state chemistry, particularly in understanding the formation of two-dimensional networks and one-dimensional polymeric complexes (Li et al., 2012).

Bioimaging Applications

- A triazole-based ratiometric fluorescent probe for Zn2+ has been developed. This probe, utilizing the characteristics of triazole, is effective for intracellular Zn2+ imaging, highlighting potential applications in biological imaging and diagnostics (Iniya et al., 2014).

Safety and Hazards

Orientations Futures

The future directions for “methyl(4H-1,2,4-triazol-3-ylmethyl)amine” and similar compounds lie in their potential applications in various fields. Given the broad biological activities of triazole derivatives , they could be further explored for their potential use in pharmaceuticals and other industries.

Propriétés

IUPAC Name |

N-methyl-1-(1H-1,2,4-triazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNQOXSCLKXPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728745.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2728746.png)

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)

![(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione](/img/structure/B2728756.png)